![molecular formula C24H17N3O2S B2923941 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one CAS No. 1357737-96-2](/img/structure/B2923941.png)
4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
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Overview
Description
The compound “4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups including a methylthio group, a phenyl group, an oxadiazole ring, and an isoquinolinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an oxadiazole ring could make the compound more rigid, potentially affecting its solubility and stability .Scientific Research Applications
Thermo-physical Characterization of Oxadiazole Derivatives
A study by Godhani et al. (2013) focused on the thermo-physical properties of 1,3,4-oxadiazole derivatives, examining their behavior in chloroform and N,N-dimethylformamide solvents. They explored density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters, providing insights into the structural effects on these properties (Godhani, D. R., Dobariya, P. B., Sanghani, Anil M., & Mehta, Jignasu P., 2013).
Anticancer Activity of Oxadiazole Derivatives
Liu et al. (2009) synthesized novel oxazole derivatives and evaluated their antiproliferative activities against human prostate and epidermoid carcinoma cancer cell lines. Some compounds exhibited strong inhibitory activities, highlighting the potential of oxadiazole derivatives in cancer treatment research (Liu, Xinhua et al., 2009).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. Some derivatives showed potent activities, suggesting their usefulness in developing new therapeutic agents (Dewangan, D. et al., 2016).
Thermal Stability and Kinetic Parameters
Godhani et al. (2012) investigated the synthesis, characterization, thermal analysis, and physico-chemical parameters of a specific 1,3,4-oxadiazole derivative, providing detailed insights into its thermal behavior and stability under different conditions (Godhani, D. R., Dobariya, P. B., & Sanghani, Anil M., 2012).
Antimicrobial Activity of Isothiazolone Derivatives
Xu et al. (2011) synthesized and characterized an oxadiazole derivative with potential as a microbiocide. Preliminary tests against various bacteria showed good antimicrobial activity, underscoring the relevance of such compounds in addressing microbial resistance (Xu, Feng-ling, Lin, C., & Lin, Q., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-30-18-13-11-16(12-14-18)22-25-23(29-26-22)21-15-27(17-7-3-2-4-8-17)24(28)20-10-6-5-9-19(20)21/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOROBBUTMEGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one |
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